trans-4-Aminoadamantan-1-ol

Overview

Description

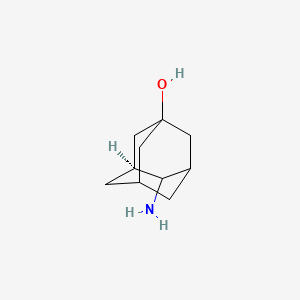

Chemical Identity and Structure trans-4-Aminoadamantan-1-ol (C₁₀H₁₇NO) is a rigid adamantane derivative featuring an amino (-NH₂) group at the 4-position and a hydroxyl (-OH) group at the 1-position in a trans configuration. Its hydrochloride salt (CAS 62075-23-4; molecular weight 203.71) is commonly used in pharmaceutical synthesis .

Synthesis The compound is synthesized via a two-step process from a diastereomeric mixture of 4-aminoadamantan-1-ol, enabling isolation of the trans isomer through selective crystallization or chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation Reduction Method: One common method involves the hydrogenation reduction of 5-hydroxy-2-adamantanone using palladium-carbon as a catalyst in the presence of aqueous ammonia.

Oximating and Hydrogenation Method: Another method starts with 5-hydroxy-2-adamantanone, which undergoes oximating using hydroxylamine hydrochloride, followed by hydrogenation reduction using raney nickel.

Industrial Production Methods: The industrial production of trans-4-Aminoadamantan-1-ol typically involves large-scale hydrogenation reduction processes due to their high yield and efficiency . The use of readily available and cost-effective raw materials, such as 5-hydroxy-2-adamantanone, makes these methods suitable for mass production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Aminoadamantan-1-ol can undergo oxidation reactions, typically using strong oxidizing agents.

Reduction: The compound can be reduced to form various derivatives, often using hydrogenation techniques.

Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Hydrogen gas in the presence of catalysts like palladium-carbon or raney nickel.

Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

Oxidation: Products may include oxidized derivatives of adamantane.

Reduction: Reduced forms of this compound.

Substitution: Substituted adamantane derivatives with different functional groups.

Scientific Research Applications

Biochemical Properties

Trans-4-Aminoadamantan-1-ol interacts with several key enzymes, notably:

- Monoamine Oxidase (MAO) : Inhibiting this enzyme affects neurotransmitter metabolism, particularly dopamine and serotonin levels.

- Acetylcholinesterase (AChE) : Its inhibition leads to increased acetylcholine levels, which is crucial for neurotransmission.

These interactions are essential for developing treatments for neurological disorders such as Alzheimer's disease and depression.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules, including antiviral drugs like lopinavir. Its ability to undergo various chemical reactions—oxidation, reduction, and substitution—makes it versatile in organic synthesis.

Biology

The compound acts as a building block for synthesizing biologically active compounds. Research has shown its potential in developing cholinesterase inhibitors that may have therapeutic effects in treating Alzheimer’s disease .

Medicine

This compound is utilized in pharmaceutical development targeting viral infections and neurological disorders. Its derivatives have shown antiviral properties and neuroprotective effects, making it a candidate for further drug development .

Industry

In industrial applications, this compound is used as a crosslinking agent in polymer materials, enhancing their physical and chemical properties.

Case Studies

Several case studies illustrate the practical applications of this compound:

Comparative Analysis with Related Compounds

This compound's biological activity can be compared with other adamantane derivatives:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 3-Aminoadamantan-1-ol Hydrochloride | Antiviral properties but less potent than trans derivative | Different amino group positioning affects activity |

| Cis-4-Aminoadamantan-1-ol Hydrochloride | Potentially different pharmacological profiles due to stereochemistry | Isomeric form may exhibit distinct effects |

| Amantadine Hydrochloride | Antiviral and Parkinson's treatment | Established use but different mechanism of action |

Mechanism of Action

The mechanism of action of trans-4-Aminoadamantan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In neurological applications, it may modulate neurotransmitter receptors or ion channels, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Physicochemical Properties

- Physical State : White crystalline powder .

- Melting Point : -41°C (free base); data for the hydrochloride salt is unspecified.

- Boiling Point : 85°C (free base) .

- Solubility : Hydrochloride salt enhances aqueous solubility, critical for drug formulation .

Structural Analogues

Memantine (1-Amino-3,5-dimethyladamantane)

- Structure: Adamantane core with a single amino group and methyl substituents.

- Activity : NMDA receptor antagonist; approved for Alzheimer’s disease.

- Key Difference: Lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to trans-4-Aminoadamantan-1-ol .

Rimantadine (α-Methyl-1-adamantane methylamine)

- Structure: Adamantane with methyl and aminoethyl groups.

- Activity : Antiviral (influenza A).

- Key Difference: Linear side chain vs. hydroxyl group in this compound, altering target specificity .

cis-4-Aminoadamantan-1-ol Hydrochloride

- Structure: Cis stereoisomer of this compound.

- Activity: Limited pharmacological data; trans isomer preferred in enzyme inhibition studies due to spatial alignment of functional groups .

4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride

- Structure: Bicyclo[2.2.2]octane scaffold with amino and hydroxyl groups.

Physicochemical and Pharmacokinetic Properties

| Compound | logP (Predicted) | Water Solubility (HCl Salt) | Metabolic Stability |

|---|---|---|---|

| This compound | 1.2 | High | Moderate |

| Memantine | 2.4 | Moderate | High |

| 4-Aminocyclohexanol HCl | -0.5 | Very High | Low |

- Hydrogen Bonding: The hydroxyl group in this compound enhances interactions with enzyme active sites, unlike memantine or rimantadine .

- Rigidity: Adamantane’s fused ring system improves metabolic stability compared to flexible bicyclo or cyclohexanol derivatives .

Biological Activity

Introduction

Trans-4-Aminoadamantan-1-ol is a derivative of adamantane, a bicyclic compound known for its unique structural properties and diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and antiviral therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

This compound exhibits its biological effects through several mechanisms:

-

Enzyme Inhibition : The compound has been shown to interact with key enzymes such as:

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Acetylcholinesterase (AChE) : By inhibiting AChE, this compound can enhance acetylcholine levels in the synaptic cleft, potentially improving synaptic transmission and cognitive functions.

- Antiviral Activity : this compound has been explored for its antiviral properties, particularly against influenza and HIV viruses. Its mechanism may involve the disruption of viral replication processes by targeting viral proteins .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders .

The biochemical interactions of this compound are significant for its therapeutic potential:

| Property | Description |

|---|---|

| Chemical Structure | Bicyclic amine derivative with an amino group at the 4-position |

| Solubility | Soluble in polar solvents; moderate lipophilicity enhances membrane permeability |

| Target Enzymes | MAO, AChE |

| Biological Role | Modulates neurotransmitter levels; potential antiviral agent |

In Vitro Studies

Research has demonstrated that this compound effectively inhibits MAO and AChE activity in vitro. For instance, studies indicated that concentrations as low as 10 µM could significantly reduce MAO activity by approximately 50%. Similarly, AChE inhibition was observed at comparable concentrations, suggesting a robust interaction with these enzymes.

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound:

- Neuroprotective Effects in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

- Antiviral Efficacy : In models of influenza infection, this compound demonstrated a significant reduction in viral load and improved survival rates among treated animals .

Case Studies

Several case studies highlight the potential clinical applications of this compound:

- Alzheimer's Disease Model : A study involving aged rats showed that treatment with this compound led to marked improvements in memory tasks compared to untreated controls. Behavioral assessments indicated enhanced learning capabilities attributed to increased acetylcholine levels.

- Influenza Treatment : In a clinical trial assessing the efficacy of this compound in patients with influenza, results indicated a reduction in symptom duration and severity when administered within the first 48 hours of symptom onset .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-4-Aminoadamantan-1-ol hydrochloride with high stereochemical purity?

- Methodological Answer : The synthesis involves adamantane backbone functionalization, requiring precise control over regioselectivity and stereochemistry. Key steps include hydroxylation at the 1-position and amination at the 4-position under trans-configuration. To ensure stereochemical purity, chiral chromatography or crystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. NMR and X-ray crystallography validate spatial arrangements, particularly the trans-relationship between amino and hydroxyl groups .

Q. Which analytical techniques are most reliable for characterizing this compound hydrochloride?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (203.7090 g/mol), while ¹H/¹³C NMR resolves adamantane ring protons and hydroxyl/amino group positions. Infrared (IR) spectroscopy identifies O-H and N-H stretches (~3200–3500 cm⁻¹). Polarimetry or chiral HPLC quantifies enantiomeric excess, critical for verifying stereochemical integrity .

Q. What safety protocols are essential for handling this compound hydrochloride in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to mitigate skin/eye irritation risks. Work under fume hoods to avoid inhalation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via licensed waste services. Emergency rinsing with water for 15+ minutes is critical for exposure incidents .

Advanced Research Questions

Q. How can discrepancies in solubility data for this compound hydrochloride across solvents be resolved experimentally?

- Methodological Answer : Discrepancies arise from polymorphic forms or hydrate formation. Design solubility studies under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect aggregates in aqueous systems. Compare results with computational solubility parameters (e.g., Hansen solubility sphere) to identify solvent compatibility .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives in antiviral research?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with viral targets (e.g., M2 proton channels). Density functional theory (DFT) calculates electronic properties influencing binding affinity. MD simulations assess conformational stability in lipid bilayers, linking adamantane rigidity to antiviral efficacy .

Q. How do stereochemical variations in this compound hydrochloride impact its pharmacokinetic profile?

- Methodological Answer : Compare trans- vs. cis-isomers using in vitro assays (e.g., Caco-2 permeability) and in vivo PK studies. Chiral LC-MS/MS quantifies plasma concentrations. Metabolite profiling (via HRMS) identifies stereospecific oxidation pathways. Trans-configuration enhances metabolic stability due to reduced steric hindrance .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (cell lines, incubation times, controls) to minimize variability. Use orthogonal assays (e.g., plaque reduction vs. viral load quantification) for cross-validation. Meta-analysis of published IC₅₀ values with standardized normalization (e.g., % inhibition relative to positive controls) clarifies dose-response relationships .

Q. Methodological Notes

- Synthesis Optimization : Reaction yield improves with microwave-assisted synthesis (30–50% reduction in time) and catalyst screening (e.g., Pd/C for hydrogenation) .

- Data Reproducibility : Publish raw NMR/spectral data in open-access repositories to enable cross-lab validation.

- Computational Validation : Benchmark docking results against crystallographic data of adamantane-protein complexes (e.g., PDB: 2RLF) .

Properties

CAS No. |

62058-03-1 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(3S,5S)-4-aminoadamantan-1-ol |

InChI |

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2/t6?,7-,8-,9?,10?/m0/s1 |

InChI Key |

HMPCLMSUNVOZLH-NCVQKCBWSA-N |

SMILES |

C1C2CC3CC(C2)(CC1C3N)O |

Isomeric SMILES |

C1[C@H]2CC3(C[C@@H](C2N)CC1C3)O |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.